N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 4-butylphenyl group at the N4-position and a 4-methoxyphenyl group at the N1-position of the pyrazolo[3,4-d]pyrimidine core. This scaffold is prominent in kinase inhibitor research due to its ability to modulate enzymatic activity through hydrophobic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5O/c1-3-4-5-16-6-8-17(9-7-16)26-21-20-14-25-27(22(20)24-15-23-21)18-10-12-19(28-2)13-11-18/h6-15H,3-5H2,1-2H3,(H,23,24,26) |
InChI Key |
QCOBNAQWGNYAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Selectivity
The substituents on the pyrazolo[3,4-d]pyrimidine core critically influence target affinity and selectivity:
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : Exhibits potent activity against neuroblastoma (SK-N-BE(2) cells) with an IC50 of 5.74 ng/mL. The 4-fluorobenzyl and dichlorophenyl groups enhance lipophilicity and target binding, minimizing off-target effects .
- Compound 1 (N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine) : The 4-methylpiperazine moiety improves solubility and CNS penetration, making it suitable for central nervous system targets .
- Ibrutinib Intermediate (3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): The phenoxyphenyl and piperidine groups confer selectivity for Bruton’s tyrosine kinase (BTK), a key target in lymphoma therapy .
Key Insight : The butylphenyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methyl in ), while the 4-methoxyphenyl group may stabilize π-π stacking with kinase domains .
Pharmacological and Physical Properties
*Inferred based on structural similarity.
Physical Properties :
Selectivity and Toxicity
- S29: Demonstrated negligible toxicity in neuroblastoma models at 2 μg doses, attributed to graphene oxide (GO) nanosheet delivery .
- PKC Inhibitors (1NA-PP1, 2MB-PP1) : Bulky tert-butyl groups confer isoform selectivity, sparing wild-type PKC .
- Compound 2a () : Methylthio and chlorophenyl substituents result in moderate cytotoxicity (IC50 ~10 μM in leukemia cells) .
Implications for Target Compound : The butylphenyl group may reduce off-target interactions compared to halogenated analogs, but in vivo toxicity data is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
